molecular formula C17H25NO4 B1504435 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine CAS No. 302924-67-0

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

Cat. No.: B1504435
CAS No.: 302924-67-0
M. Wt: 307.4 g/mol
InChI Key: FTNBYFFAMAJVML-UHFFFAOYSA-N
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Description

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a 4-methoxyphenyl group attached to the piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The synthesis of this compound typically begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the nitrogen atom remains protected during subsequent reactions.

  • Coupling Reaction: The next step involves the coupling of the protected piperidine with 4-methoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the piperidine and the phenyl group.

  • Hydroxylation: Finally, the hydroxylation of the piperidine ring is achieved using an oxidizing agent such as osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of the corresponding piperidine derivative.

  • Substitution: The Boc protecting group can be removed using acidic conditions, allowing for further functionalization of the piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Osmium tetroxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed:

  • Oxidation Products: Various hydroxylated derivatives of the piperidine ring.

  • Reduction Products: Piperidine derivatives without the hydroxyl group.

  • Substitution Products: Deprotected piperidine derivatives ready for further functionalization.

Scientific Research Applications

  • Chemistry: 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Medicine: Piperidine derivatives are explored for their pharmacological properties, such as their potential use as antipsychotics, antihypertensives, and antiviral agents.

  • Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 1-Boc-4-phenylpiperidine

  • 1-Boc-4-(3,4-dimethoxyphenyl)piperidine

  • 1-Boc-4-(2-methoxyphenyl)piperidine

  • 1-Boc-4-(3-methoxyphenyl)piperidine

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-5-7-14(21-4)8-6-13/h5-8,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBYFFAMAJVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678146
Record name tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302924-67-0
Record name tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercial tert-butyl 4-oxopiperidine-1-carboxylate (2.0 g, 10.0 mmol) and diethyl ether (30 ml) was cooled to 0° C. To this mixture was added dropwise a solution of (4-methoxyphenyl)magnesium bromide (0.5 M in diethyl ether, 30 ml, 15 mmol). After complete addition, the reaction mixture was allowed to warm to rt and stirred for 2 h. It was then slowly quenched with 150 ml of ice cold water and then the resulting mixture was extracted with 3×150 ml of DCM. The organic layers were combined, dried, filtered, and concentrated under vacuum. The crude product was purified by silica gel column chromatography (30:70 ethyl acetate:hexane) to provide the desired product (3.0 g, 100% yield): LC-MS (ES-API): m/z 305.5 (M−H)+; 1H NMR (400 MHz, DMSO-d6) δ 7.37 (q, J=1.0 Hz, 2H), 6.86 (q, J=1.0 Hz, 2H), 4.94 (s, 1H), 3.82 (d, J=11.5 Hz, 2H), 3.73 (s, 3H), 3.13 (br. s, 2H), 1.75 (td, J=12.9, 4.8 Hz, 2H), 1.56 (d, J=12.3 Hz, 2H), 1.41 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
(4-methoxyphenyl)magnesium bromide
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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